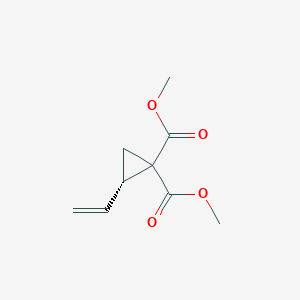
1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclopropane, featuring two carboxylic acid ester groups and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- can be achieved through several methods. One common approach involves the reaction of cyclopropane-1,1-dicarboxylic acid with appropriate reagents to introduce the ethenyl and ester groups. For example, the reaction of cyclopropane-1,1-dicarboxylic acid with vinyl magnesium bromide followed by esterification with methanol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethenyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Cyclopropanedicarboxylic acid dimethyl ester: Similar in structure but lacks the ethenyl group.
Cyclopropane-1,1-dicarboxylic acid: The parent compound without esterification.
2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester: Another derivative with a vinyl group instead of an ethenyl group.
Uniqueness
Its structural features make it a valuable compound for various synthetic and research purposes .
Propiedades
Número CAS |
53376-55-9 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
dimethyl (2S)-2-ethenylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C9H12O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h4,6H,1,5H2,2-3H3/t6-/m1/s1 |
Clave InChI |
BTHUKAQVHWDTAH-ZCFIWIBFSA-N |
SMILES isomérico |
COC(=O)C1(C[C@H]1C=C)C(=O)OC |
SMILES canónico |
COC(=O)C1(CC1C=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
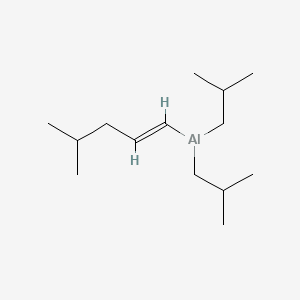
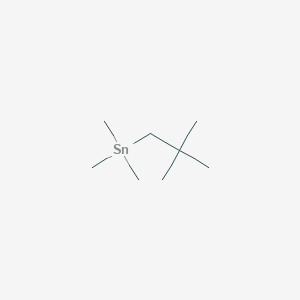
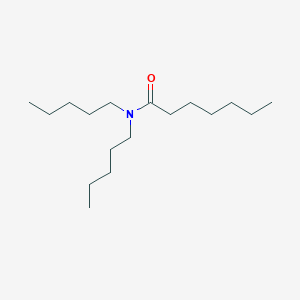
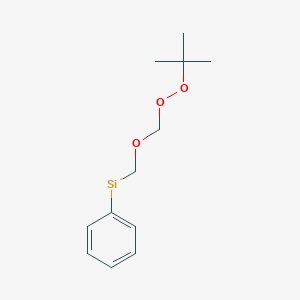
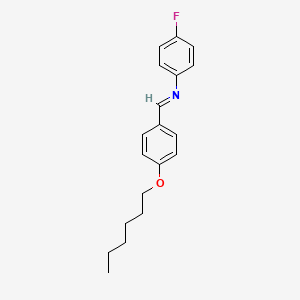
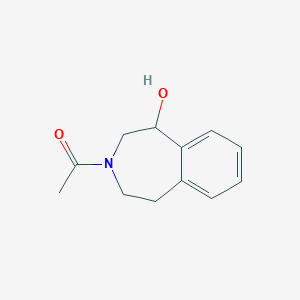
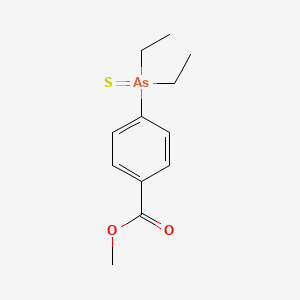
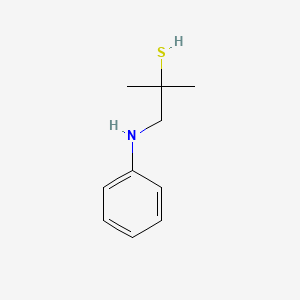
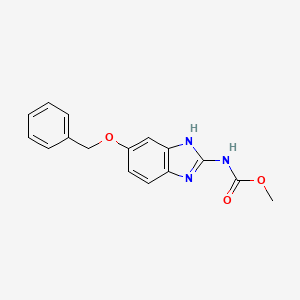
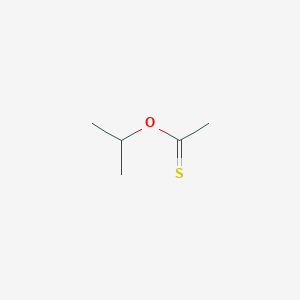
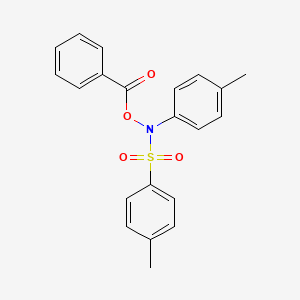
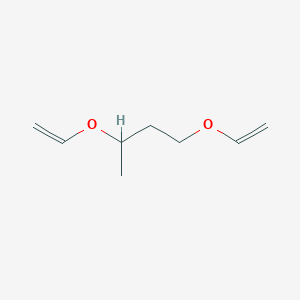
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
